N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a tert-butyl(dimethyl)silyl group, a but-3-en-2-yl group, and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide under appropriate conditions.
Reduction: The double bond in the but-3-en-2-yl group can be reduced to a single bond.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as tetrabutylammonium fluoride can be used to remove the tert-butyl(dimethyl)silyl group.
Major Products Formed
Oxidation: The major product is the corresponding sulfonamide.
Reduction: The major product is the saturated butyl derivative.
Substitution: The major product depends on the substituent introduced in place of the tert-butyl(dimethyl)silyl group.
Scientific Research Applications
N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide depends on its specific applicationThe tert-butyl(dimethyl)silyl group is particularly useful for protecting hydroxy groups, while the sulfinamide group can participate in various chemical reactions, including nucleophilic substitution and oxidation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl(dimethyl)silyl group and is used in the synthesis of biologically active natural products.
(2R,3R)-3-[(1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl acetate: This compound is used in zinc- and samarium-promoted substitution reactions and has applications in the synthesis of carbapenems and their analogs.
Uniqueness
N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The tert-butyl(dimethyl)silyl group offers robust protection for hydroxy groups, while the sulfinamide group allows for versatile chemical transformations. This makes the compound particularly valuable in complex organic synthesis and the development of new pharmaceuticals.
Properties
Molecular Formula |
C14H31NO2SSi |
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Molecular Weight |
305.55 g/mol |
IUPAC Name |
N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H31NO2SSi/c1-10-12(15-18(16)13(2,3)4)11-17-19(8,9)14(5,6)7/h10,12,15H,1,11H2,2-9H3/t12-,18?/m0/s1 |
InChI Key |
LYWXLNZTROQRSS-RSXQAXDFSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](C=C)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C=C)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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